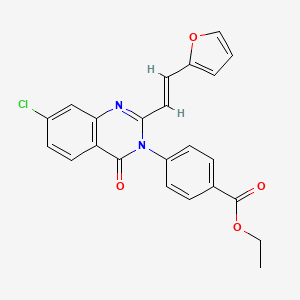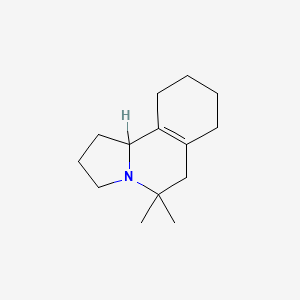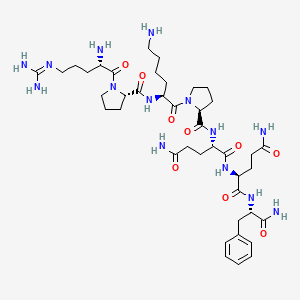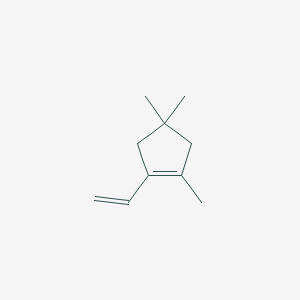
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: is a heterocyclic compound that belongs to the class of pyridotriazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the oxopropyl group through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the corresponding oxidized form.
Reduction: Reduction of the oxopropyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a pyridotriazine with a ketone group, while reduction may yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-:
Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific biological pathways.
Biology: As a probe for studying enzyme activities or cellular processes.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can be compared with other similar compounds such as:
Pyrido(3,4-e)-1,2,4-triazine derivatives: Compounds with different substituents on the triazine ring.
Other heterocyclic compounds: Such as pyrimidines or quinolines, which may have similar biological activities but different structural features.
The uniqueness of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- lies in its specific substitution pattern and the resulting biological activities and applications.
Eigenschaften
CAS-Nummer |
76603-20-8 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
1-(3-methyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H12N4O/c1-3-10(15)14-9-4-5-11-6-8(9)12-7(2)13-14/h4-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
AVOYYLUKESDVLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)



![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)



